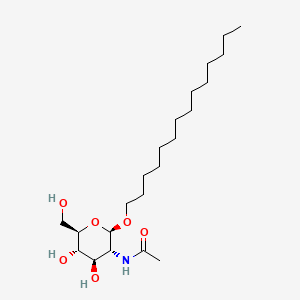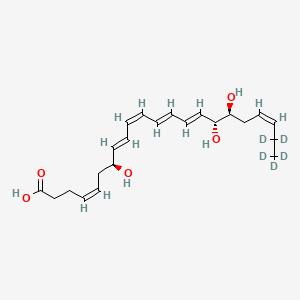![molecular formula C16H20O10 B586554 (2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 1187945-72-7](/img/structure/B586554.png)
(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H20O10 and its molecular weight is 372.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Understanding the Role in Biomass Conversion
The chemical is structurally related to compounds that have been extensively studied for their applications in biomass conversion processes. Research into similar compounds has shed light on their potential roles in breaking down lignin, a complex polymer found in plant cell walls, into smaller, more manageable molecules. For example, studies on the acidolysis of lignin model compounds have revealed mechanisms that could be applicable to understanding the reactivity and applications of the specified compound in transforming lignin into valuable chemicals (T. Yokoyama, 2015).
Role in Producing Biorenewable Chemicals
Carboxylic acids, similar in structure to the specified compound, are noted for their potential as precursors to biorenewable chemicals. These chemicals serve as building blocks for producing a variety of industrial chemicals through microbial engineering. The understanding of how such carboxylic acids inhibit or promote microbial growth is crucial for optimizing production processes for biorenewable chemicals, including biofuels and bioplastics (L. Jarboe, L. A. Royce, P.-h. Liu, 2013).
Environmental Applications
The compound's structure suggests potential for environmental applications, particularly in the remediation of pollutants. The use of carboxylic acids and related compounds in treating organic pollutants has been explored, with redox mediators enhancing the efficiency of enzymatic degradation processes. This approach could be relevant for the compound , suggesting its use in the enzymatic treatment of wastewater and other contaminated environments to break down recalcitrant organic pollutants (Maroof Husain, Q. Husain, 2007).
作用機序
Target of Action
Dihydro Isoferulic Acid 3-O-β-D-Glucuronide (DIHA) is a microbial metabolite The primary targets of DIHA are not explicitly mentioned in the available literature
Mode of Action
It is known that diha is a glucuronide conjugate of dihydroisoferulic acid . Glucuronidation is a major phase II metabolic pathway in the body, which helps in the detoxification and elimination of potentially harmful compounds.
Biochemical Pathways
DIHA is a minor circulating metabolite in human plasma after ingestion of dietary phenols . Phenols are compounds that are widely distributed in the plant kingdom and are present in our diet. They are known for their antioxidant properties. The metabolism of dietary phenols involves various biochemical pathways, including glucuronidation, which results in the formation of glucuronide conjugates like DIHA .
Pharmacokinetics
It is known that diha is detected in the urine of humans after ingestion of dietary phenols , suggesting that it is metabolized and excreted by the body.
Result of Action
It is known that diha is a metabolite of dietary phenols, which are known for their antioxidant properties . Therefore, it is possible that DIHA may contribute to the antioxidant effects of dietary phenols.
Action Environment
The action of DIHA can be influenced by various environmental factors. For instance, the presence of enzymes involved in the glucuronidation process can affect the formation of DIHA . Additionally, factors such as diet, gut microbiota, and individual genetic variations can influence the metabolism of dietary phenols and the formation of metabolites like DIHA .
生化学分析
Biochemical Properties
It is known to be a metabolite of dietary phenols, which suggests that it may interact with enzymes, proteins, and other biomolecules involved in the metabolism of these compounds
Cellular Effects
Given its role as a metabolite of dietary phenols, it may influence cell function by modulating the activity of enzymes involved in phenol metabolism
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Dihydro Isoferulic Acid 3-O-|A-D-Glucuronide is involved in the metabolic pathways of dietary phenols
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O10/c1-24-8-4-2-7(3-5-10(17)18)6-9(8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2,4,6,11-14,16,19-21H,3,5H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJGZCUHTGTJHT-JHZZJYKESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678632 |
Source


|
| Record name | 5-(2-Carboxyethyl)-2-methoxyphenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187945-72-7 |
Source


|
| Record name | 5-(2-Carboxyethyl)-2-methoxyphenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586494.png)
